

2-(2-Chlorophenoxy)acetohydrazide synthesis mechanism

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Compound of Interest

Compound Name: 2-(2-Chlorophenoxy)acetohydrazide

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An In-depth Technical Guide to the Synthesis of **2-(2-Chlorophenoxy)acetohydrazide**

Introduction

2-(2-Chlorophenoxy)acetohydrazide is a key chemical intermediate in the synthesis of various heterocyclic compounds and derivatives that exhibit a wide range of biological activities. Its core structure, featuring a phenoxyacetic acid moiety linked to a hydrazide group, serves as a versatile scaffold for the development of novel therapeutic agents, including anti-inflammatory and anti-angiogenic compounds. This guide provides a detailed examination of its synthesis mechanism, experimental protocols, and relevant chemical data for researchers and professionals in drug discovery and development.

Core Synthesis Pathway

The most prevalent and classical method for synthesizing **2-(2-Chlorophenoxy)acetohydrazide** is a two-step process.^[1] This approach begins with the formation of an ester intermediate via the Williamson ether synthesis, followed by a hydrazinolysis reaction to yield the final acetohydrazide product.^[1]

- **Step 1: Williamson Ether Synthesis:** 2-chlorophenol is reacted with ethyl chloroacetate in the presence of a weak base, such as anhydrous potassium carbonate, to form ethyl 2-(2-chlorophenoxy)acetate.

- Step 2: Hydrazinolysis: The synthesized ester, ethyl 2-(2-chlorophenoxy)acetate, is then treated with hydrazine hydrate, which substitutes the ethoxy group (-OEt) with a hydrazinyl group (-NHNH₂) to form **2-(2-chlorophenoxy)acetohydrazide**.^[1]

Detailed Reaction Mechanism

Step 1: Mechanism of Ethyl 2-(2-chlorophenoxy)acetate Formation

This reaction proceeds via a typical Williamson ether synthesis, which is a nucleophilic substitution (S_N2) reaction.

- Deprotonation: Anhydrous potassium carbonate (K₂CO₃), acting as a base, deprotonates the hydroxyl group of 2-chlorophenol. This generates a nucleophilic 2-chlorophenoxide ion.
- Nucleophilic Attack: The newly formed 2-chlorophenoxide ion attacks the electrophilic carbon atom of ethyl chloroacetate that is bonded to the chlorine atom.
- Displacement: This attack results in the displacement of the chloride ion (Cl⁻) as the leaving group, forming the ether linkage and yielding the product, ethyl 2-(2-chlorophenoxy)acetate.

Step 2: Mechanism of 2-(2-Chlorophenoxy)acetohydrazide Formation (Hydrazinolysis)

The conversion of the ester to the hydrazide is a nucleophilic acyl substitution reaction.^[1]

- Nucleophilic Attack: Hydrazine (H₂NNH₂) is a potent nucleophile. The lone pair of electrons on one of its nitrogen atoms attacks the electrophilic carbonyl carbon of the ethyl 2-(2-chlorophenoxy)acetate.
- Tetrahedral Intermediate Formation: This attack breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.
- Intermediate Collapse and Leaving Group Expulsion: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, which leads to the expulsion

of the ethoxide ion ($\text{CH}_3\text{CH}_2\text{O}^-$) as the leaving group.

- Proton Transfer: The expelled ethoxide ion is a strong base and deprotonates the newly added hydrazinyl group, generating ethanol and the final stable product, **2-(2-chlorophenoxy)acetohydrazide**.

Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of **2-(2-chlorophenoxy)acetohydrazide**.[\[2\]](#)[\[3\]](#)

Synthesis of Ethyl 2-(2-chlorophenoxy)acetate (Intermediate)

- Reactants and Reagents:
 - o-Chlorophenol (1.00 mmol)
 - Ethyl chloroacetate (1.00 mmol)
 - Anhydrous Potassium Carbonate (1.50 mmol)
 - Acetone (100 ml)
 - Diethyl ether
 - Ice-cold water
- Procedure:
 - A mixture of o-chlorophenol (1.00 mmol), ethyl chloroacetate (1.00 mmol), and potassium carbonate (1.50 mmol) is refluxed in 100 ml of acetone at 80°C for 18 hours.[\[2\]](#)
 - After reflux, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.
 - The acetone is removed from the filtrate by distillation under reduced pressure.

- The resulting residue is poured into ice-cold water with vigorous stirring.
- The aqueous layer is extracted with diethyl ether.[2]
- The ether layer is collected, and the solvent is removed by distillation to yield the crude ester, phenoxy ethyl acetate.[2]

Synthesis of 2-(2-Chlorophenoxy)acetohydrazide (Final Product)

- Reactants and Reagents:
 - Ethyl 2-(2-chlorophenoxy)acetate (0.50 mmol)
 - Hydrazine Hydrate (0.50 mmol)
 - Absolute Ethanol (40 ml)
- Procedure:
 - The synthesized ethyl 2-(2-chlorophenoxy)acetate (0.50 mmol) is dissolved in 40 ml of absolute alcohol.[2]
 - Hydrazine hydrate (0.50 mmol) is added to the solution.
 - The mixture is heated at 100°C for 10 hours.[2]
 - The reaction mixture is then allowed to cool to room temperature, during which the product precipitates out as a solid.
 - The solid is collected by filtration, washed, and dried.
 - For further purification, the crude product is recrystallized from ethanol.[1][3]

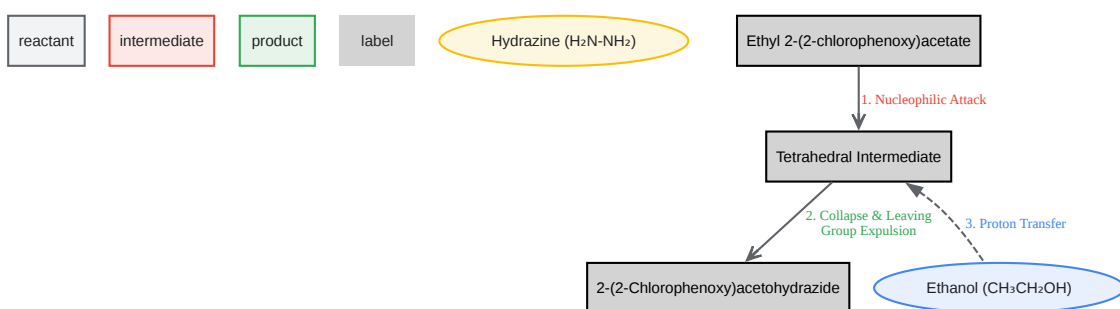
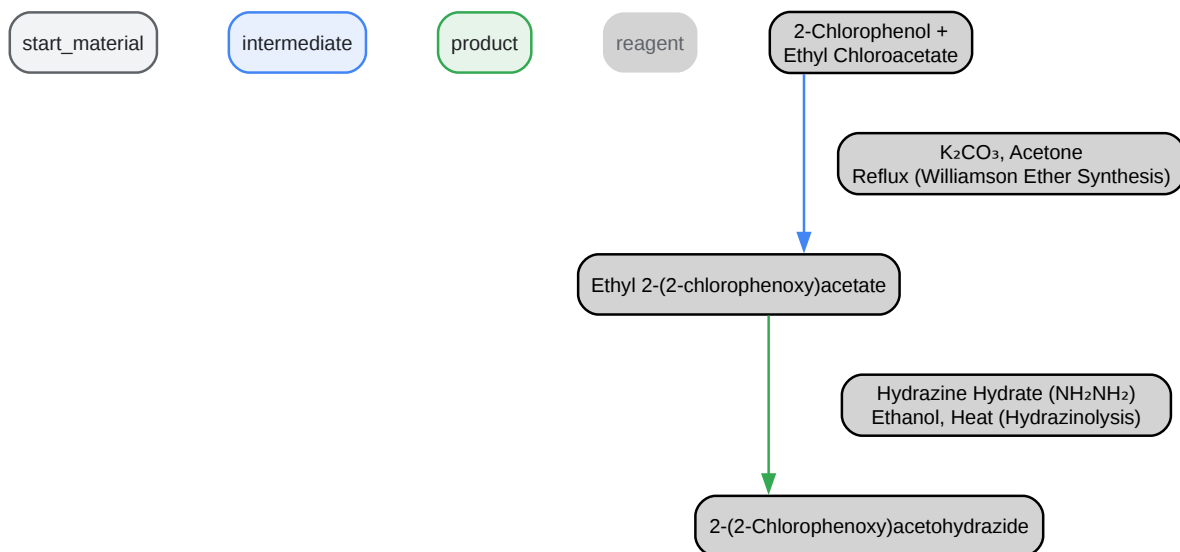
Quantitative Data Summary

The following table summarizes key quantitative data for the synthesized compounds.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Yield (%)	Melting Point (°C)	Reference
2-(2-Chlorophenoxy)acetohydrazide	C ₈ H ₉ ClN ₂ O ₂	200.62	71	134-136	[2] [3]
(4-Chlorophenoxy)-acetic acid hydrazide	C ₈ H ₉ ClN ₂ O ₂	201.00	89	116-118	[4]
o-Tolyloxy-acetic acid hydrazide	C ₉ H ₁₂ N ₂ O ₂	181.00	79	116-118	[5]

Visualized Pathways and Mechanisms

The following diagrams illustrate the synthesis pathway and reaction mechanism.



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